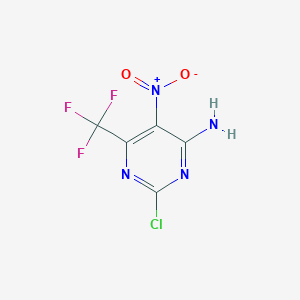

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H2ClF3N4O2. It is a pyrimidine derivative characterized by the presence of chloro, nitro, and trifluoromethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-6-(trifluoromethyl)pyrimidine, followed by amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amination: Formation of 2-amino-5-nitro-6-(trifluoromethyl)pyrimidine.

Reduction: Formation of 2-chloro-5-amino-6-(trifluoromethyl)pyrimidine.

Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine, including 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine, exhibit significant anticancer properties. Research has shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung cancer (A549) cells. For instance, certain synthesized compounds demonstrated anticancer activities at concentrations as low as 5 μg/ml, although their efficacy was noted to be lower than that of established chemotherapeutics like doxorubicin .

2. Antifungal Properties

The compound has also been evaluated for its antifungal activity against several pathogens. In vitro studies revealed that certain pyrimidine derivatives exhibited potent antifungal effects against species such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, compounds derived from similar structures showed inhibition rates exceeding 90% against these fungi at concentrations around 50 μg/ml .

Agrochemical Applications

1. Insecticidal Activity

In addition to its pharmaceutical applications, this compound has been explored for its insecticidal properties. Studies have demonstrated moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda, indicating potential utility in agricultural pest management strategies . The insecticidal efficacy was assessed at concentrations of 500 μg/ml.

Comparative Analysis of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (μg/ml) | Efficacy | Control Comparison |

|---|---|---|---|---|

| Anticancer | PC3, K562, HeLa, A549 | 5 | Moderate | Doxorubicin |

| Antifungal | Botrytis cinerea | 50 | >90% | Tebuconazole |

| Insecticidal | Mythimna separata | 500 | Moderate | Chlorantraniliprole |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-nitro-4-(trifluoromethyl)pyrimidine

- 2-Chloro-5-amino-6-(trifluoromethyl)pyrimidine

- 2-Chloro-6-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Actividad Biológica

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine, a pyrimidine derivative with the molecular formula C5H2ClF3N4O2, has garnered attention for its potential biological activities. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial Complex I, leading to inhibition of electron transport. This disruption can result in decreased ATP production and altered cellular metabolism.

Key Mechanisms:

- Inhibition of Mitochondrial Complex I: The compound likely interferes with electron transport, affecting energy production within cells.

- Impact on Cell Signaling: By disrupting mitochondrial function, it can influence various signaling pathways and gene expression.

Research indicates that compounds similar to this compound often exhibit significant biochemical activities, including antimicrobial and anticancer effects. Its structural similarity to other pyrimidinamines suggests it may share similar metabolic pathways and interactions with cellular enzymes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

A study highlighted the efficacy of pyrimidine derivatives against bacterial pathogens. Specifically, this compound exhibited notable antimicrobial properties with Minimum Inhibitory Concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL against various strains .

Anticancer Effects

Research focusing on the anticancer potential of this compound revealed significant cytotoxic effects on gastric adenocarcinoma cells (AGS) with an IC50 value of approximately 53.02 µM. This indicates a promising avenue for further exploration in cancer therapeutics .

Structure Activity Relationship (SAR)

The presence of specific functional groups such as chloro and trifluoromethyl has been correlated with enhanced biological activity. For instance, modifications in the pyrimidine ring structure have been shown to significantly affect the compound's efficacy against cancer cells and bacteria .

Propiedades

IUPAC Name |

2-chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N4O2/c6-4-11-2(5(7,8)9)1(13(14)15)3(10)12-4/h(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKQUPROLAVXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)Cl)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.